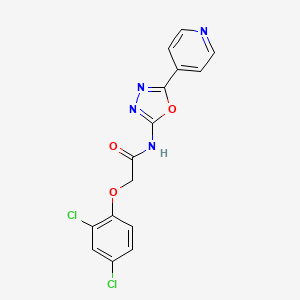
2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel molecule that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups and heterocycles. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves linear synthesis strategies, where various substituents are added to a core structure to achieve the desired derivatives. For instance, in the synthesis of 2-chloro N-aryl substituted acetamide derivatives, the authors have used a stepwise approach to introduce the aryl group and the oxadiazole moiety to the acetamide backbone . This method could be adapted for the synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, which can lead to complex intermolecular interactions. For example, the crystal structures of similar acetamides show a network of hydrogen bonds and halogen interactions that contribute to the stability of the crystal lattice . These interactions are crucial for the molecular conformation and could influence the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, while the acetamide moiety could undergo hydrolysis under certain conditions. The dichlorophenoxy group might be involved in electrophilic aromatic substitution reactions, given the presence of electron-withdrawing chlorine atoms that activate the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of chloro and oxadiazole groups is likely to increase the compound's lipophilicity, which is an important factor for its potential as a drug candidate. The polar functional groups, such as the acetamide, could improve solubility in polar solvents. The compound's melting point, solubility, and stability would need to be empirically determined to facilitate further applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
Compounds with structures similar to "2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide" have been synthesized for various biological assessments. For instance, Karpina et al. (2019) explored the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle, demonstrating a method for generating diverse functionalized derivatives with interesting biological properties (Karpina et al., 2019). Similarly, Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of 1,3,4-oxadiazole and acetamide with antibacterial and anti-enzymatic potential, supported by hemolytic activity studies (Nafeesa et al., 2017).
Molecular Docking and Photophysical Studies
The research extends into the exploration of molecular docking and photophysical properties. For instance, Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, and ligand-protein interactions on bioactive benzothiazolinone acetamide analogs, suggesting their potential in photovoltaic efficiency modeling and as anticancer agents (Mary et al., 2020).
Potential Anticancer Agents
The synthesis and evaluation of oxadiazole derivatives have shown promise in anticancer studies. Vinayak et al. (2014) highlighted the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole-2-thiol, indicating their cytotoxicity against various cancer cell lines, which points to the potential of these compounds as anticancer agents (Vinayak et al., 2014).
Chemical and Material Science Applications
In the field of chemical and material science, compounds with 1,3,4-oxadiazole structures have been explored for their utility in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. Yıldırım and Cetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, assessing their potential as corrosion inhibitors (Yıldırım & Cetin, 2008). Shih et al. (2015) investigated m-terphenyl oxadiazole derivatives for their high electron mobility, suggesting their application in enhancing OLED performance (Shih et al., 2015).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O3/c16-10-1-2-12(11(17)7-10)23-8-13(22)19-15-21-20-14(24-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTMDFMWQUCSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


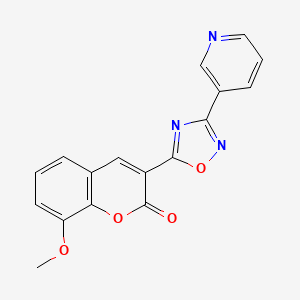
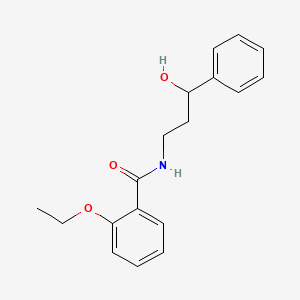
![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
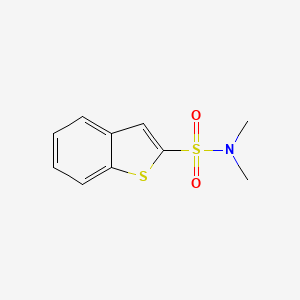
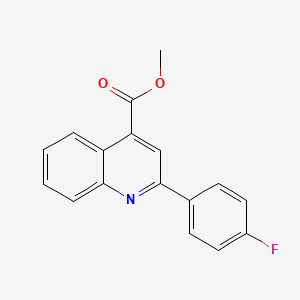


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
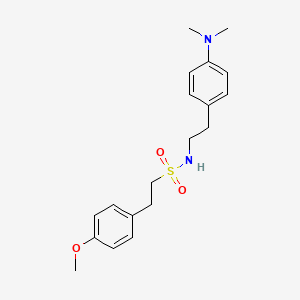
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)